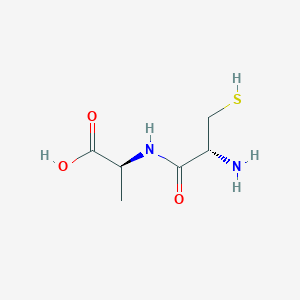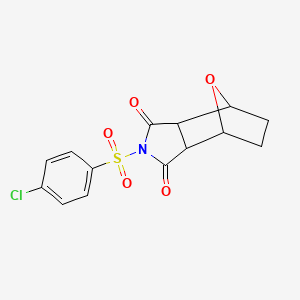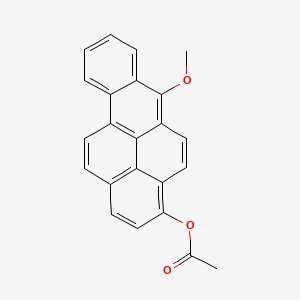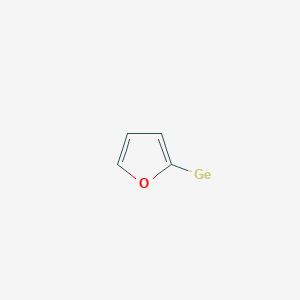
Furylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-yl)germane is an organogermanium compound that features a furan ring attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)germane typically involves the reaction of furan derivatives with germanium-containing reagents. One common method is the reaction of furan with germanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields (Furan-2-yl)germane as the primary product.
Industrial Production Methods
While specific industrial production methods for (Furan-2-yl)germane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive germanium compounds.
Análisis De Reacciones Químicas
Types of Reactions
(Furan-2-yl)germane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The germanium atom can be reduced to form germane derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, germane derivatives, and various substituted furan compounds.
Aplicaciones Científicas De Investigación
(Furan-2-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of (Furan-2-yl)germane involves its interaction with various molecular targets. In biological systems, it can interact with cellular enzymes and proteins, leading to changes in cellular function. The furan ring can undergo metabolic transformations, while the germanium atom can form complexes with biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.
Furan-2-ylmethylamine: Contains a furan ring with a methylamine group.
Furan-2-ylboronic acid: Contains a furan ring with a boronic acid group.
Uniqueness
(Furan-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to other furan derivatives. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Propiedades
Fórmula molecular |
C4H3GeO |
|---|---|
Peso molecular |
139.70 g/mol |
InChI |
InChI=1S/C4H3GeO/c5-4-2-1-3-6-4/h1-3H |
Clave InChI |
YNGGGWYQBFLOLU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



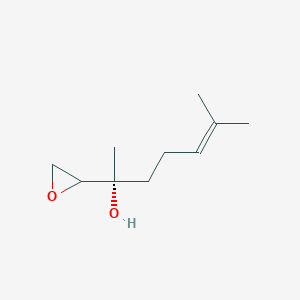

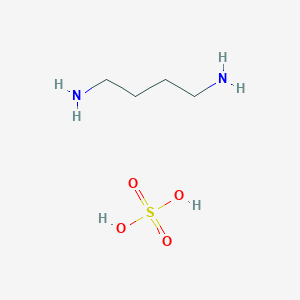
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

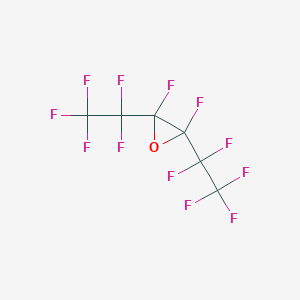
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


